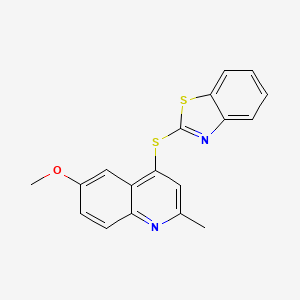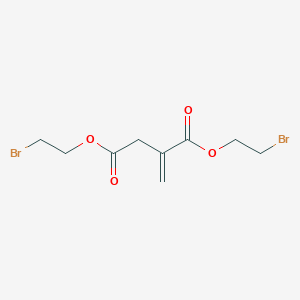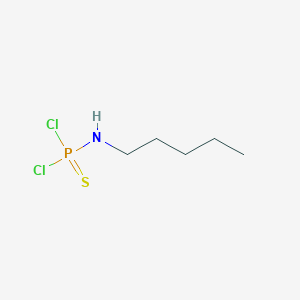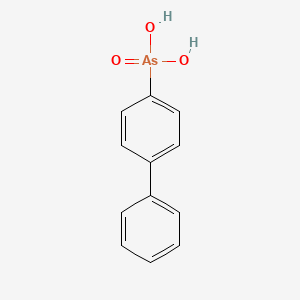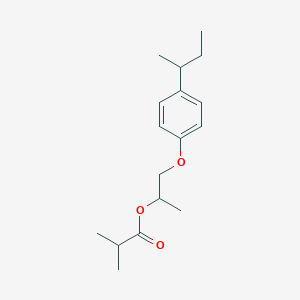
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-3,5-dimethyl-1H-azepin-1-yl group attached to an ethylguanidine moiety, and it is typically encountered as a sulfate salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-3,5-dimethyl-1H-azepin-1-yl intermediate, followed by its reaction with ethylguanidine. The final product is obtained by treating the intermediate with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It can be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-1H-azepine derivatives: These compounds share a similar hexahydro-azepine core but differ in their substituents.
Ethylguanidine derivatives: Compounds with ethylguanidine moieties that exhibit similar reactivity and applications.
Uniqueness
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate stands out due to its unique combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
2779-54-6 |
|---|---|
Fórmula molecular |
C11H26N4O4S |
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
2-[2-(3,5-dimethylazepan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H24N4.H2O4S/c1-9-3-5-15(8-10(2)7-9)6-4-14-11(12)13;1-5(2,3)4/h9-10H,3-8H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
Clave InChI |
FAMDRDZZQOMKJE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC(C1)C)CCN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
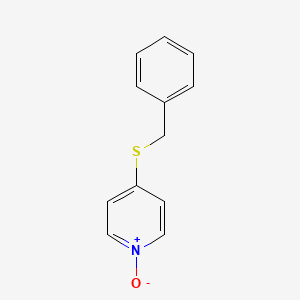
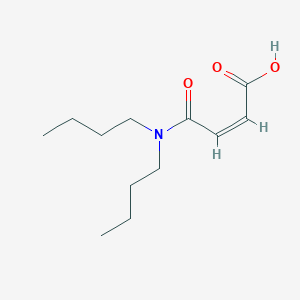
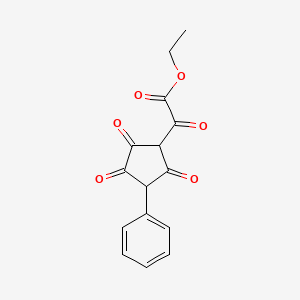
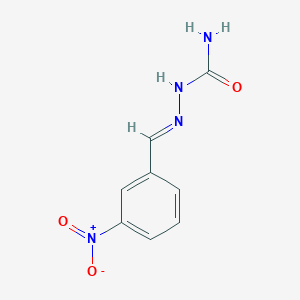

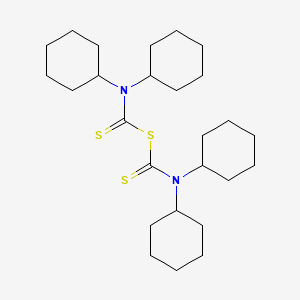
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
